Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, is a chemical compound with the molecular formula C20H27O2P . It is a member of the phosphine oxide family, which is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphine oxide group bonded to a 1-butoxy-1-methylpropyl group and two phenyl groups.
Preparation Methods
The synthesis of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, involves several steps. One common method is the reaction of diphenylphosphine with 1-butoxy-1-methylpropyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acids or phosphonates under strong oxidizing conditions.
Reduction: Reduction of the phosphine oxide group can yield the corresponding phosphine, which can be further functionalized.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to stabilize metal complexes and facilitate various catalytic reactions.
Biology: In biological research, it is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, depends on its specific application. In catalysis, it acts as a ligand that coordinates to metal centers, stabilizing the active species and facilitating the catalytic cycle. In biological systems, it can interact with proteins and enzymes, modulating their activity and function. The molecular targets and pathways involved vary depending on the specific context and application .
Comparison with Similar Compounds
Phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, can be compared with other similar compounds, such as:
Triphenylphosphine oxide: This compound has three phenyl groups attached to the phosphine oxide group. It is widely used as a ligand in catalysis and as a reagent in organic synthesis.
Diphenylphosphine oxide: This compound has two phenyl groups and one hydrogen attached to the phosphine oxide group. It is used in similar applications but has different reactivity and properties.
Butylphosphine oxide: This compound has a butyl group attached to the phosphine oxide group. It is used in the synthesis of various organophosphorus compounds.
The uniqueness of phosphine oxide, (1-butoxy-1-methylpropyl)diphenyl-, lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
658711-21-8 |
---|---|
Molecular Formula |
C20H27O2P |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
[2-butoxybutan-2-yl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H27O2P/c1-4-6-17-22-20(3,5-2)23(21,18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,4-6,17H2,1-3H3 |
InChI Key |
NYUTXZURMKIWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.